molecular formula C7H11NO4 B6174783 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid CAS No. 2551117-92-9

2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B6174783
CAS No.: 2551117-92-9
M. Wt: 173.17 g/mol
InChI Key: DDTUFYWEZOQHHS-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid is a pyrrolidinone-based chemical building block intended for research and development purposes. Compounds based on the 5-oxopyrrolidine (2-pyrrolidinone) scaffold are recognized in medicinal chemistry for their wide range of biological potential and are present in several pharmaceutical agents . This specific derivative may be of particular interest for synthesizing novel compounds with potential pharmacological activities. Research into analogous 5-oxopyrrolidine structures has identified them as attractive scaffolds for the development of novel antimicrobial agents, showing promising activity against multidrug-resistant Gram-positive pathogens like Staphylococcus aureus and drug-resistant fungal strains such as Candida auris . Furthermore, derivatives of this chemical class are also being explored for their in vitro anticancer properties, for instance, in models of human pulmonary cancer (A549 cell line) . The structure of this compound, featuring both a carboxylic acid and a methoxymethyl substituent, provides versatile handles for further chemical modification, making it a valuable intermediate for constructing more complex molecules for biological evaluation. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

2551117-92-9

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H11NO4/c1-12-4-7(6(10)11)3-2-5(9)8-7/h2-4H2,1H3,(H,8,9)(H,10,11)

InChI Key

DDTUFYWEZOQHHS-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCC(=O)N1)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material Selection and Protection

A common strategy involves functionalizing glutamic acid or its esters to introduce the methoxymethyl group prior to cyclization. For example, diethyl 2-(methoxymethyl)glutamate can be synthesized via alkylation of diethyl glutamate using methoxymethyl chloride in the presence of a base such as triethylamine. The ester groups are subsequently hydrolyzed under acidic conditions (e.g., hydrochloric acid in methanol) to yield the dicarboxylic acid intermediate.

Decarboxylation and Lactam Formation

The dicarboxylic acid undergoes thermal decarboxylation at 100–130°C or catalyzed decarboxylation using organic bases like triethylamine at 60–90°C. This step generates a monocarboxylic acid, which cyclizes to form the pyrrolidone ring. Intramolecular lactamization is facilitated by dehydrating agents such as acetic anhydride, promoting both isomerization and ring closure.

Table 1: Reaction Conditions for Cyclization of Glutamate Derivatives

ParameterOptimal RangeCatalyst/ReagentYield (%)
Decarboxylation Temp.90°C (with triethylamine)Triethylamine65–75
Lactamization Agent3 eq. acetic anhydrideAcetic anhydride82
Solvent SystemAcetic acid/methanol (3:1)

Functionalization of 5-Oxopyrrolidine-2-Carboxylic Acid

Direct Alkylation Strategies

Introducing the methoxymethyl group post-cyclization presents challenges due to the reactivity of the lactam nitrogen. However, alkylation can be achieved using methoxymethyl bromide under phase-transfer conditions (e.g., tetrabutylammonium bromide in dichloromethane). The reaction proceeds at 40°C for 12 hours, yielding the substituted product after purification via recrystallization from toluene-heptane mixtures.

Hydroxymethyl Intermediate Oxidation

An alternative route involves oxidation of a hydroxymethyl precursor. 2-(Hydroxymethyl)-5-oxopyrrolidine-2-carboxylic acid, synthesized via reductive amination of levulinic acid derivatives, is treated with methyl iodide in the presence of silver oxide to form the methoxymethyl ether. This method avoids direct alkylation of the lactam ring, improving regioselectivity.

Key Challenges :

  • Competing N-alkylation leading to byproducts.

  • Acid sensitivity of the lactam ring during methylation.

Itaconic Acid-Based Synthesis (Non-Benchchem Routes)

Condensation with Methoxymethylamine

Itaconic acid reacts with methoxymethylamine in refluxing ethanol to form a Michael adduct, which cyclizes upon acid catalysis (e.g., p-toluenesulfonic acid). The intermediate imine is hydrolyzed under mild acidic conditions (pH 4–5) to yield the target compound.

Optimization of Cyclization Conditions

Cyclization efficiency depends on solvent polarity and catalyst loading. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may promote esterification side reactions. A balance is achieved using methanol with 0.2 eq. hydrochloric acid, yielding 70–78% product after 6 hours.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 2-(Methoxymethyl)-5-Oxopyrrolidine-2-Carboxylic Acid Synthesis

MethodStarting MaterialKey StepYield (%)Purity (%)
Glutamate CyclizationDiethyl glutamateLactamization8298
Post-Alkylation5-Oxopyrrolidine-2-carboxylic acidPhase-transfer alkylation5890
Itaconic Acid RouteItaconic acidMichael addition7595

Advantages of Glutamate Route :

  • High purity due to crystalline intermediates.

  • Scalability for industrial production.

Limitations of Post-Alkylation :

  • Low yields due to competing reactions.

  • Requires rigorous purification.

Catalytic and Green Chemistry Innovations

Iridium-Catalyzed Asymmetric Synthesis

While the patent US9790181B2 utilizes iridium catalysts for piperidine derivatives, analogous approaches could be adapted for pyrrolidone synthesis. Enantioselective hydrogenation of ketone precursors using Ir/(S)-Segphos achieves >90% enantiomeric excess (ee) in related systems.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques minimize solvent use. A mixture of glutamic acid, paraformaldehyde, and methanol undergoes cyclization under mechanical force, reducing reaction time from hours to 30 minutes .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid is in the synthesis of pharmaceuticals . It serves as a key intermediate in developing drugs targeting neurological disorders, enhancing drug efficacy and specificity . The compound's structure allows it to be modified into various analogs that exhibit significant biological activities, including anticancer and antimicrobial effects.

Case Studies:

  • Anticancer Activity : Research indicates that derivatives of 5-oxopyrrolidine show promising anticancer activity against A549 lung cancer cells. Compounds bearing specific substituents demonstrated potent activity, suggesting their potential as therapeutic agents for cancer treatment .
  • Antimicrobial Properties : Studies have highlighted the effectiveness of certain 5-oxopyrrolidine derivatives against multidrug-resistant strains of Staphylococcus aureus. These findings underscore the compound's potential in developing new antibiotics .

Biochemical Research

In biochemical contexts, this compound is utilized to study enzyme activities and metabolic pathways. Its ability to act as a substrate or inhibitor makes it valuable for understanding complex biological processes and developing therapeutic strategies .

Polymer Chemistry

The compound is also incorporated into polymer formulations , where it enhances material properties such as flexibility and strength. This application is particularly beneficial in manufacturing processes where improved material characteristics are essential .

Agricultural Chemistry

In agricultural settings, this compound contributes to the development of agrochemicals. Its role in formulating pest control agents aims to create more effective and environmentally friendly solutions for agricultural practices .

Analytical Chemistry

The compound serves as a standard in various analytical methods, aiding in the accurate quantification of related compounds across different samples. This application is crucial in both research and industrial settings where precise measurements are required .

Summary Table of Applications

Application AreaDescriptionExample Findings
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disordersPotent anticancer activity against A549 lung cancer cells
Biochemical ResearchUsed to study enzyme activities and metabolic pathwaysHelps understand biological processes and develop new therapies
Polymer ChemistryIncorporated into formulations to improve material propertiesEnhances flexibility and strength in manufacturing applications
Agricultural ChemistryContributes to the development of effective agrochemicalsAims for safer pest control agents that are environmentally friendly
Analytical ChemistryEmployed as a standard for accurate quantification in various samplesFacilitates precise measurements in research and industrial applications

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position of the pyrrolidine ring is critical for modulating physicochemical and biological properties. Key analogs include:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Biological Activity Reference ID
2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid Methoxymethyl (-CH₂-OCH₃) C₇H₁₁NO₄ 173.16 Not explicitly reported (inferred metabolic roles)
2-Methyl-5-oxopyrrolidine-2-carboxylic acid Methyl (-CH₃) C₆H₉NO₃ 143.14 Antioxidant, antineoplastic
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid Methyl (-CH₃) at 1-position C₆H₉NO₃ 143.14 Metabolic stress marker
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Chloro-hydroxyphenyl C₁₁H₁₀ClNO₄ 255.66 Antioxidant
Methyl 5-oxopyrrolidine-2-carboxylate Methyl ester (-COOCH₃) C₆H₉NO₃ 143.14 Intermediate for drug synthesis

Key Observations :

  • Chloro-phenyl derivatives (e.g., ) exhibit antioxidant activity due to electron-withdrawing groups stabilizing free radical scavenging .
  • Methyl esters () are often used as prodrugs to enhance bioavailability via hydrolysis to active carboxylic acids .

Physicochemical Properties

Property 2-(Methoxymethyl) Derivative 2-Methyl Derivative Methyl Ester Chloro-phenyl Derivative
Melting Point (°C) Not reported Not reported Liquid at RT 184–185 (from propan-2-ol)
Solubility High (polar groups) Moderate Lipophilic Low (crystalline solid)
LogP (Predicted) ~-0.5 ~-0.2 ~0.8 ~1.2

Notes:

  • The methoxymethyl group likely reduces LogP compared to aryl-substituted analogs, favoring interactions in aqueous biological environments.
  • Chloro-phenyl derivatives exhibit lower solubility due to aromatic hydrophobicity .

Biological Activity

2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer and antimicrobial activities, and presents relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H13NO4C_8H_{13}NO_4. Its structure features a pyrrolidine ring with a carboxylic acid group and a methoxymethyl substituent, which may influence its biological activity.

PropertyValue
Molecular Formula C8H13NO4
Molecular Weight 173.19 g/mol
CAS Number Not specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives of oxopyrrolidine compounds. In particular, compounds structurally similar to this compound have shown promising results against various cancer cell lines.

  • Case Study: A549 Cell Line
    • A study evaluated the cytotoxic effects of several 5-oxopyrrolidine derivatives on the A549 human lung adenocarcinoma cell line. The compounds were tested at a concentration of 100 µM for 24 hours using the MTT assay.
    • Results indicated that certain derivatives exhibited significant cytotoxicity, with some reducing cell viability to as low as 66% compared to control treatments like cisplatin .
  • Structure-Activity Relationship
    • The presence of specific functional groups, such as carboxylic acids and free amino groups, was correlated with enhanced anticancer activity. Compounds with these features demonstrated more potent effects than those lacking them .

Antimicrobial Activity

The antimicrobial properties of this class of compounds have also been investigated, particularly against multidrug-resistant bacterial strains.

  • Screening Against Resistant Strains
    • Compounds derived from oxopyrrolidines were screened against clinically relevant pathogens, including multidrug-resistant Staphylococcus aureus and Klebsiella pneumoniae. The results showed that certain derivatives displayed selective antimicrobial activity against these resistant strains .
  • Mechanisms of Action
    • The antimicrobial activity is believed to stem from the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways, although specific mechanisms require further elucidation .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of 5-oxopyrrolidine derivatives related to this compound:

Study ReferenceBiological Activity StudiedKey Findings
AnticancerSignificant cytotoxicity in A549 cells; structure-dependent effects observed.
AntimicrobialSelective activity against multidrug-resistant strains; potential for further development.
Structure-ActivityCorrelation between specific functional groups and enhanced biological activity.

Q & A

Q. How can this compound be integrated into drug discovery pipelines?

  • Methodological Answer : Combine:
  • SAR Studies : Modify the methoxymethyl group to optimize logP (target ~1.5–2.5).
  • ADMET Predictions : Use SwissADME to assess bioavailability (%F >30%) and CYP450 interactions .

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